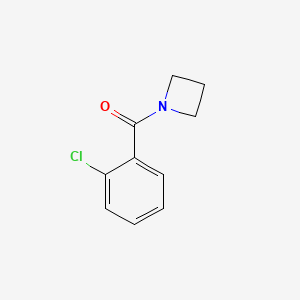
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the early 2000s and has since gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea is not fully understood. However, it is believed to exert its effects through modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.
Biochemical and Physiological Effects
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects. Additionally, 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to increase neurogenesis in the hippocampus, which may have implications for its potential use in treating depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea in lab experiments is its high potency and selectivity for its target receptors. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of using 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea. One area of interest is its potential use in treating drug addiction, particularly for opioids and cocaine. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea and its potential use as a cognitive enhancer. Finally, more research is needed to investigate the long-term safety and efficacy of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea in humans.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea involves the reaction of 1-methylpiperazine with 3-(3-methylphenyl)propionyl chloride, followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been investigated for its potential use in treating drug addiction and as a cognitive enhancer.
Propiedades
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-5-4-6-13(11-12)16-15(19)18(3)14-7-9-17(2)10-8-14/h4-6,11,14H,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRRZOKYGEAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)





